5-Fluorotryptamine
Overview
Description
5-Fluorotryptamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN2 and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Fluorotryptamine primarily targets the 5-HT3A and 5-HT3AB receptors . These receptors are a type of serotonin receptor, or 5-hydroxytryptamine receptor, and are primarily found in the brain and in the gastrointestinal tract. They play a crucial role in regulating mood, anxiety, and the gut-brain axis .
Mode of Action
This compound acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors The size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function .
Biochemical Pathways
These include the regulation of mood, anxiety, and gastrointestinal motility .
Pharmacokinetics
Like other tryptamines, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other signaling molecules, and the specific characteristics of the target cells. Detailed information on how these factors influence the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
5-Fluorotryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a partial agonist at 5-HT3 receptors, which are a subtype of serotonin receptors involved in various physiological processes . The interaction of this compound with 5-HT3 receptors is influenced by the size and electronegativity of the fluorine atom at the 5-position, which is critical for efficient receptor function . Additionally, this compound has been shown to interact with other biomolecules, including enzymes and proteins involved in serotonin metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a partial agonist at 5-HT3 receptors, this compound can alter the activity of these receptors, leading to changes in intracellular signaling cascades . This modulation can impact gene expression and metabolic processes within the cell, highlighting the compound’s potential in studying cellular responses to serotonin receptor activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT3 subtype. The fluorine atom at the 5-position of the indole ring enhances the compound’s binding affinity and efficacy as a partial agonist . This interaction leads to the activation of the receptor and subsequent intracellular signaling events. Additionally, this compound may influence enzyme activity, either by inhibition or activation, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Degradation over time can lead to changes in its efficacy and potency, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal adverse effects while still modulating serotonin receptor activity . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of determining appropriate dosage thresholds in experimental studies . These findings underscore the need for careful dosage optimization to balance efficacy and safety in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to serotonin metabolism. The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are critical for the synthesis and degradation of serotonin . These interactions can influence metabolic flux and the levels of various metabolites, providing insights into the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall activity and function . Understanding the transport mechanisms of this compound is essential for elucidating its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIORVIXEWIOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2711-58-2 (mono-hydrochloride) | |
Record name | 5-Fluorotryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206229 | |
Record name | 5-Fluorotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-16-9 | |
Record name | 5-Fluorotryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluorotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluorotryptamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY99XA22FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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